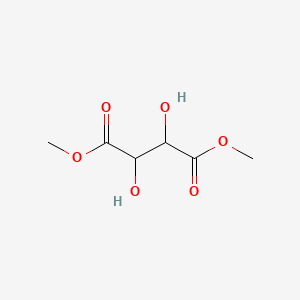
D-Dimethyl tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Dimethyl tartrate: is an organic compound with the molecular formula C6H10O6 . It is a diester of tartaric acid, specifically the dimethyl ester of D-tartaric acid. This compound is known for its optical activity and is used in various chemical syntheses due to its chiral properties .
准备方法
Synthetic Routes and Reaction Conditions: D-Dimethyl tartrate can be synthesized through the esterification of D-tartaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing D-tartaric acid with methanol and a small amount of sulfuric acid as a catalyst. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques like distillation columns ensures high yield and purity of the product .
化学反应分析
Types of Reactions:
Oxidation: D-Dimethyl tartrate can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form diols or other reduced derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products can include carboxylic acids or aldehydes.
Reduction: Products can include diols or alcohols.
Substitution: Products can include esters or amides.
科学研究应用
Chemistry: D-Dimethyl tartrate is used as a chiral building block in asymmetric synthesis. It serves as a precursor for the synthesis of various chiral ligands and catalysts used in enantioselective reactions .
Biology: In biological research, this compound is used in the synthesis of chiral molecules that can interact with biological systems in a stereospecific manner. This is crucial for the development of drugs and other biologically active compounds .
Medicine: this compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it valuable in the production of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures .
Industry: In the industrial sector, this compound is used in the production of various fine chemicals and as a chiral auxiliary in the synthesis of agrochemicals and other specialty chemicals .
作用机制
The mechanism of action of D-Dimethyl tartrate in chemical reactions involves its ability to act as a chiral auxiliary, influencing the stereochemistry of the products formed. It interacts with reagents and substrates in a way that promotes the formation of one enantiomer over the other, thus enabling enantioselective synthesis .
相似化合物的比较
Dimethyl L-tartrate: Another diester of tartaric acid but derived from L-tartaric acid.
Diethyl D-tartrate: The diethyl ester of D-tartaric acid, used in similar applications but with different physical properties due to the ethyl groups.
Meso-tartaric acid dimethyl ester: A stereoisomer of dimethyl tartrate that is optically inactive due to its meso form.
Uniqueness: D-Dimethyl tartrate is unique due to its specific optical activity and its ability to act as a chiral auxiliary in asymmetric synthesis. Its properties make it particularly valuable in the production of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
属性
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 |
Source


|
| Record name | Dimethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-43-9 |
Source


|
| Record name | NSC517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














